Tert-butyl 2-cyanoazepane-1-carboxylate
Description
Tert-butyl 2-cyanoazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the 1-position and a cyano (-CN) substituent at the 2-position. This compound is of significant interest in organic and medicinal chemistry due to its structural versatility, which enables applications in peptide synthesis, catalysis, and drug discovery.
Properties
IUPAC Name |
tert-butyl 2-cyanoazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWDFCQVQPLIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyanoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a cyanoacetic ester, followed by cyclization to form the azepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-cyanoazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while oxidation can introduce carbonyl or carboxyl groups.
Scientific Research Applications
Tert-butyl 2-cyanoazepane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyanoazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Azepane Derivatives
The following analysis compares tert-butyl 2-cyanoazepane-1-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison of Azepane Derivatives
Substituent Effects on Reactivity and Stability
- Cyano Group (this compound): The -CN group is strongly electron-withdrawing, which polarizes the azepane ring and may enhance electrophilic reactivity at adjacent positions. This property is advantageous in nucleophilic substitution or cycloaddition reactions. In contrast, lactam derivatives (e.g., tert-butyl 2-oxoazepane-1-carboxylate) exhibit reduced electrophilicity due to resonance stabilization of the amide bond .
- However, the oxo group at position 2 forms a rigid lactam structure, limiting conformational flexibility compared to the cyano analog .
Physicochemical Properties
- Solubility: The cyano derivative likely exhibits lower aqueous solubility than the hydroxy-oxo analog due to reduced polarity. The lactam (2-oxo) variant may display intermediate solubility owing to the polar amide group.
- Stability: Boc-protected compounds are generally stable under basic conditions but susceptible to acidic deprotection. The cyano group’s stability under hydrolytic conditions remains unquantified in the provided data, though nitriles typically require strong acids/bases or catalysts for conversion to carboxylic acids or amides .
Toxicity and Handling
Biological Activity
Tert-butyl 2-cyanoazepane-1-carboxylate is a compound of growing interest in pharmaceutical chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings concerning this compound.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 224.30 g/mol
The compound features a tert-butyl group, a cyano group, and an azepane ring, which contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 2-bromopropanoate with sodium cyanide followed by cyclization to form the azepane ring. The procedure can be optimized for yield and purity using various solvents and catalysts.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies show that derivatives of cyanoazepanes can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
A comparative study involving related compounds demonstrated promising anti-inflammatory activity. For example, derivatives were tested in vivo using carrageenan-induced paw edema models in rats, showing inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin . Such results suggest that this compound may possess similar properties.
Case Studies
- In Vivo Studies : In a study published in Pharmaceutical Biology, compounds structurally related to this compound were evaluated for their anti-inflammatory effects. The study found that certain derivatives significantly reduced inflammation within hours of administration, indicating potential therapeutic applications in treating inflammatory diseases .
- Mechanistic Insights : Molecular docking studies have been conducted to understand the binding interactions of these compounds with cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. The findings suggest that these compounds could serve as COX inhibitors, providing a rationale for their anti-inflammatory effects .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
